9-Methoxy-9-oxononanoic acid

Beschreibung

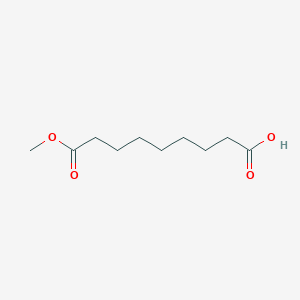

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-methoxy-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWPSAPZUZXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175253 | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2104-19-0 | |

| Record name | Monomethyl azelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2104-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl azelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL AZELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDI67HF5BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparative Methodologies of 9 Methoxy 9 Oxononanoic Acid

Conventional Chemical Synthesis Routes

The synthesis of 9-methoxy-9-oxononanoic acid, also known as monomethyl azelate or azelaic acid monomethyl ester, is primarily achieved through the selective modification of its dicarboxylic acid precursor, azelaic acid (nonanedioic acid). Current time information in Bangalore, IN.google.comwikipedia.org Conventional routes focus on achieving mono-esterification, a critical step that differentiates the two carboxylic acid functionalities present in the precursor.

Mono-methyl Esterification of Dicarboxylic Acid Precursors

The most common laboratory approach for synthesizing this compound involves the direct esterification of azelaic acid with methanol (B129727). Current time information in Bangalore, IN. This process requires careful control to favor the formation of the monoester over the diester, dimethyl azelate. The key challenge lies in the selective reaction of only one of the two carboxyl groups in a symmetrical dicarboxylic acid.

Catalytic Approaches with Bifunctional Catalysts

To enhance selectivity and yield in mono-esterification, various catalytic systems have been explored. Heterogeneous bifunctional catalysts, such as alumina (B75360) (Al₂O₃), have proven effective for the selective monomethyl esterification of linear dicarboxylic acids like azelaic acid. mdpi.com The selectivity of this process is attributed to a balanced acidity and basicity of the alumina catalyst. mdpi.com It is proposed that the dicarboxylic acid is adsorbed onto the alumina surface through one of its carboxyl groups, leaving the other, unadsorbed carboxyl group free to be esterified selectively. researchgate.net

Strongly acidic ion-exchange resins also serve as effective catalysts for this transformation. Research has shown that symmetrical dicarboxylic acids can be selectively converted to their corresponding monoesters in high yields through transesterification catalyzed by these resins. researchgate.net The high selectivity is explained by the significantly higher rate of esterification of the dicarboxylic acid compared to the resulting monoester product.

A study utilizing a heterogeneous acidic Al₂O₃ catalyst demonstrated the successful synthesis of this compound from nonanedioic acid and methanol. researchgate.net The reaction conditions and results are detailed in the table below.

| Catalyst | Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Acidic Al₂O₃ | Nonanedioic acid | Methanol | Room Temp. | 48 | 73 |

| Table 1: Catalytic Synthesis of this compound researchgate.net |

Controlled Esterification Conditions

Achieving selective mono-esterification is highly dependent on controlling the reaction conditions. Classic acid-catalyzed esterification using hydrochloric acid requires careful management of reagent ratios and reaction times. chemicalbook.com A typical procedure involves heating a mixture of azelaic acid and methanol in a 1:1.5 molar ratio with hydrochloric acid, followed by reflux for a specific duration. chemicalbook.com

The conditions for these reactions are crucial for maximizing the yield of the desired monoester. For instance, in laboratory-scale synthesis, reflux conditions are typically employed.

| Method | Precursor | Reagents | Conditions |

| Acid-Catalyzed Esterification | Azelaic acid | Methanol, Hydrochloric acid | Heat to 110 °C, reflux for 1 h |

| Table 2: Controlled Esterification of Azelaic Acid chemicalbook.com |

Another established method involves the ozonolysis of oleic acid methyl ester. researchgate.net This process, followed by oxidative cleavage, yields this compound. Optimal conditions for this reaction have been identified as an ozonation temperature of 10-13 °C and an oxygenolysis temperature of 90-95 °C for 2.5 hours, achieving yields over 78%. researchgate.net

Derivatization from Related Carboxylic Acids

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly those involving amide linkages. nih.gov This typically involves the activation of its free carboxylic acid group, most commonly by converting it into a more reactive acyl chloride.

Acyl Chloride Formation and Subsequent Reactions

The free carboxylic acid group of this compound can be readily converted to its corresponding acyl chloride, methyl 9-chloro-9-oxononanoate. This is a crucial step for subsequent nucleophilic acyl substitution reactions, such as amidation. mdpi.comnih.gov A common and effective reagent for this transformation is oxalyl chloride, often used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). wikipedia.orgmdpi.com The reaction is typically performed under an inert atmosphere to prevent hydrolysis of the highly reactive acyl chloride. mdpi.com

A detailed procedure involves dissolving this compound in anhydrous CH₂Cl₂ under a nitrogen atmosphere, followed by the dropwise addition of oxalyl chloride. mdpi.com The progress of the reaction can be monitored using ¹H-NMR spectroscopy. mdpi.com

| Starting Material | Reagent | Solvent | Atmosphere | Product |

| This compound | Oxalyl chloride | Anhydrous CH₂Cl₂ | Nitrogen | Methyl 9-chloro-9-oxononanoate |

| Table 3: Synthesis of Methyl 9-chloro-9-oxononanoate mdpi.com |

Amidation Reactions for Hybrid Structures

The resulting acyl chloride, methyl 9-chloro-9-oxononanoate, is a key intermediate for creating amide derivatives. nih.gov It can be reacted with various primary or secondary amines in a Schotten-Baumann type reaction to form hybrid structures. nih.gov For example, reactions with aminopyridines and aminopyrimidines have been successfully carried out to synthesize novel heterocyclic derivatives. mdpi.comnih.gov

In these amidation reactions, two equivalents of the amine reagent are typically used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrochloric acid formed during the reaction. mdpi.com The resulting amide products are often purified by silica (B1680970) gel column chromatography. mdpi.com The yields for these reactions can vary, with reported yields ranging from 20% to 55%. mdpi.comresearchgate.net

| Acyl Chloride | Amine Reagent | Product Example | Yield Range (%) |

| Methyl 9-chloro-9-oxononanoate | Aminopyridines | Methyl 9-oxo-9-(pyridin-4-ylamino)nonanoate | 20-55 |

| Methyl 9-chloro-9-oxononanoate | Aminopyrimidines | Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | 20-55 |

| Table 4: Synthesis of Amide Hybrids mdpi.comresearchgate.netnih.gov |

These amidation strategies highlight the utility of this compound as a scaffold for building complex molecules with potential applications in medicinal chemistry. nih.gov

Biotechnological and Enzymatic Synthesis Pathways

The synthesis of C9 difunctional chemical building blocks, such as 9-oxononanoic acid, through biotechnological routes presents an environmentally sustainable alternative to traditional chemical methods. researchgate.net These pathways often utilize renewable resources like vegetable oils and employ enzyme-catalyzed reactions to achieve high efficiency and selectivity. researchgate.netsciepublish.com

Multi-enzyme cascade reactions, which involve several consecutive steps in a single reaction vessel, are an efficient strategy for producing valuable chemicals. sciepublish.comacs.org This one-pot approach avoids the need to isolate intermediates, streamlining the synthesis process. researchgate.netsciepublish.com For the production of oxoacids, cascades mimicking the lipoxygenase (LOX) pathway in plants have been successfully established. researchgate.netmdpi.com These systems can convert polyunsaturated fatty acids from sources like safflower or olive oil into bifunctional monomers for biopolymer synthesis. researchgate.netresearchgate.netmdpi.com

A key biocatalytic strategy for producing 9-oxononanoic acid involves a two-step enzymatic cascade utilizing a lipoxygenase (LOX) and a hydroperoxide lyase (HPL). researchgate.net This system is modeled on the plant's natural defense mechanism, which produces green leaf volatiles (GLVs) and oxoacids. mdpi.comuliege.be

The process begins with a 9-lipoxygenase (9-LOX), such as St-LOX1 from Solanum tuberosum (potato), which catalyzes the specific insertion of molecular oxygen into linoleic acid. researchgate.net This dioxygenation reaction forms 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) as a crucial intermediate. researchgate.net Subsequently, a 9/13-hydroperoxide lyase (HPL), for instance from Cucumis melo (melon), cleaves the 9S-HPODE intermediate. researchgate.net This cleavage results in the formation of 9-oxononanoic acid and (Z)-3-nonenal, a C9 aldehyde by-product. researchgate.netuliege.be Research has shown that the best reaction performance, achieving yields as high as 73%, occurs when the lipoxygenase and hydroperoxide lyase are applied successively rather than simultaneously in a one-pot setup. researchgate.net

| Enzyme | Source Organism | Substrate | Product | Role in Cascade |

|---|---|---|---|---|

| 9S-Lipoxygenase (St-LOX1) | Solanum tuberosum (potato) | Linoleic Acid | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | Catalyzes the initial regioselective oxygenation. researchgate.net |

| 9/13-Hydroperoxide Lyase (Cm-9/13HPL) | Cucumis melo (melon) | 9S-HPODE | 9-Oxononanoic Acid | Cleaves the hydroperoxide intermediate to yield the final oxoacid. researchgate.net |

The biotransformation of linoleic acid is central to the enzymatic synthesis of 9-oxononanoic acid. researchgate.net Linoleic acid, a readily available polyunsaturated fatty acid found in many vegetable oils, serves as the primary precursor. mdpi.commdpi.com In some systems, a lipase (B570770) is first employed to hydrolyze triglycerides from oils to release the free linoleic acid for subsequent conversion. researchgate.netmdpi.com

The multi-enzyme one-pot reaction combining a 9S-lipoxygenase and a 9/13-hydroperoxide lyase efficiently converts linoleic acid into 9-oxononanoic acid, a valuable precursor for biopolymers like azelaic acid. researchgate.net This biocatalytic route has been developed as a sustainable alternative to conventional chemical synthesis, which often struggles to produce medium-chain building blocks efficiently. researchgate.net Further enzymatic steps can be incorporated; for example, the resulting 9-oxononanoic acid can be oxidized by an alcohol dehydrogenase to produce azelaic acid. researchgate.net

In the biocatalytic production of 9-oxononanoic acid, the primary precursor is linoleic acid. researchgate.net The first key step is its conversion to the hydroperoxide intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), through a radical mechanism catalyzed by 9-lipoxygenase. researchgate.net

Multi-Enzyme Cascade Reactions for Oxoacid Production

Lipoxygenase-Hydroperoxide Lyase Systems

Analytical Validation and Characterization of Synthesized this compound

The identity, purity, and structural integrity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques. rsc.orgchemicea.com High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound, which is often expected to be greater than 95%. chemicea.com Thin-layer chromatography (TLC) can also be employed for monitoring the reaction, with spots visualized using reagents like bromocresol green solution. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural elucidation. rsc.orgmdpi.com Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework. rsc.org For this compound, the ¹H NMR spectrum distinctly shows a singlet for the methyl ester protons around 3.66 ppm, while the ¹³C NMR spectrum confirms the presence of two distinct carbonyl carbons for the carboxylic acid and the ester groups. rsc.org Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LCMS), is used to confirm that the molecular weight of the synthesized product corresponds to its chemical structure. chemicea.com

Chemical Reactivity and Mechanistic Investigations of 9 Methoxy 9 Oxononanoic Acid

Role as a Model Compound in Chemical Studies

9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate, serves as a valuable model compound in a variety of chemical investigations. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester group, allows researchers to study specific chemical transformations at one end of the molecule while the other end remains reactive for different processes. This structure makes it a suitable proxy for more complex molecules, such as resorcylic acid lactones, enabling the study of their chemical behavior and interactions.

A key application of this compound as a model compound is in the evaluation of catalytic systems. For instance, it has been instrumental in assessing the catalytic efficiency of polymeric sulfonic acids in hydrolysis reactions. By using a well-defined substrate like methyl hydrogen azelate, the performance of these solid acid catalysts can be quantified and compared to traditional homogeneous catalysts, providing insights into reaction mechanisms and catalyst stability.

Catalytic Efficacy and Reaction Kinetics

The reactivity of the ester and carboxylic acid groups in this compound makes it a subject of interest in studies of catalytic processes, particularly hydrolysis.

The methyl ester group of this compound can undergo hydrolysis to yield azelaic acid. This reaction is typically catalyzed by acids. In industrial processes involving related dicarboxylic acids, hydrolysis is often performed using strong acid ion-exchange resins at elevated temperatures, typically between 100-140°C. google.com While stable under anhydrous conditions, the compound readily hydrolyzes in the presence of moisture.

Polymeric sulfonic acids, such as strong acid ion-exchange resins like those of the Amberlyst® type, have been evaluated for their catalytic efficacy in hydrolysis reactions using this compound (methyl hydrogen azelate) as a model substrate. google.com Studies have shown that these solid acid catalysts can achieve significant improvements in catalytic efficiency for hydrolysis compared to more traditional catalysts. The use of these heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. google.com The hydrolysis reaction is effectively carried out by feeding an emulsion of the substrate and water through a column containing the acid resin. google.com

Hydrolysis Reactions in Acidic Environments

Formation in Heterogeneous Atmospheric Reaction Systems

This compound has been identified as a product in heterogeneous atmospheric reactions, particularly from the oxidation of unsaturated fatty acids, which are components of atmospheric aerosols. copernicus.orgresearchgate.netscience.gov

The formation of this compound in the atmosphere is linked to the ozonolysis of unsaturated fatty acid esters, with methyl oleate (B1233923) serving as a primary model system for such reactions. copernicus.orgcopernicus.org When aerosol particles containing methyl oleate react with gas-phase ozone, the ozone molecule attacks the carbon-carbon double bond. copernicus.orgnih.gov This leads to the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly decomposes. copernicus.orgosti.gov This decomposition cleaves the carbon chain at the site of the original double bond, leading to the formation of aldehydes and highly reactive carbonyl oxide species known as Criegee intermediates. copernicus.orgnih.gov

In the ozonolysis of methyl oleate, two primary Criegee intermediates are formed along with two corresponding aldehydes: nonanal (B32974) and methyl 9-oxononanoate. copernicus.org It is the subsequent reaction and rearrangement of these intermediates that lead to a suite of secondary products, including this compound. copernicus.orgcopernicus.org

Following the decomposition of the primary ozonide, the energized Criegee intermediates can undergo several competing reaction pathways. copernicus.orgnih.gov One significant pathway is an isomerization (rearrangement) that leads to the formation of a carboxylic acid. copernicus.org Specifically, the Criegee intermediate containing the ester group can rearrange to form this compound (also referred to as azelaic acid monomethyl ester). copernicus.org

The yield of this compound is influenced by the presence of other reactive species. For example, in mixed aerosol particles containing both oleic acid and methyl oleate, the Criegee intermediates can react with the carboxylic acid group of oleic acid. copernicus.org This secondary reaction pathway competes with the rearrangement pathway, leading to a significant reduction in the yield of this compound compared to the ozonolysis of pure methyl oleate particles. researchgate.netcopernicus.org This effect highlights the complexity of secondary chemical reactions within atmospheric aerosols. researchgate.net The Criegee intermediate can also react with 9-oxononanoic acid itself, another primary ozonolysis product, to form larger anhydride (B1165640) compounds. researchgate.net

The table below, derived from experimental data, illustrates the reduced yield of the Criegee intermediate rearrangement product, this compound, in mixed particle systems compared to pure methyl oleate, demonstrating the competitive nature of Criegee intermediate reactions.

| Particle Composition | Relative Yield of this compound |

| Pure Methyl Oleate (MOL) Particles | Higher |

| Mixed Oleic Acid (OL)/MOL Particles (3:1 ratio) | Reduced by a factor of ~2 |

| Data derived from appearance curves of CI rearrangement products in ozonolysis experiments. copernicus.org |

Implications for Oxidative Capacity of the Troposphere

This compound is identified as a product in the atmospheric processing of organic aerosols. Its formation is linked to the ozonolysis of unsaturated fatty acid methyl esters, such as methyl oleate, which are components of aerosols in the troposphere. copernicus.org The reaction between ozone and the double bond in these esters proceeds through the formation of a primary ozonide, which then decomposes into an aldehyde and a Criegee intermediate. copernicus.orgcaltech.edu

In the context of methyl oleate ozonolysis, one of the Criegee intermediates formed can undergo rearrangement to produce this compound. copernicus.org The yield of this product has been observed to be lower in mixed particles containing both oleic acid and methyl oleate, suggesting competitive reactions of the Criegee intermediate. copernicus.org

Derivatization Chemistry and Functional Group Transformations

The dual functionality of this compound makes it a versatile starting material for synthesizing more complex molecules, particularly through transformations of its carboxylic acid group.

Novel structural hybrids have been synthesized by coupling this compound with various aza-heterocycles, such as aminopyridines and aminopyrimidines. mdpi.comresearchgate.net The synthetic strategy typically involves a two-step process. First, the carboxylic acid moiety of this compound is activated by converting it into a more reactive acyl chloride. This is achieved by reacting it with oxalyl chloride in an anhydrous solvent like dichloromethane (B109758). mdpi.com

The resulting intermediate, methyl 9-chloro-9-oxononanoate, is then reacted with the target aza-heterocycle in a Schotten-Bauman type reaction to form an amide bond. mdpi.comresearchgate.net These reactions have produced a series of new compounds with potential applications in medicinal chemistry, such as selective histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov

Table 1: Synthesis of Aza-Heterocyclic Derivatives from this compound Data sourced from a study on novel structural hybrids. mdpi.com

| Amine Reactant | Product | Yield (%) |

| aminopyridines | Methyl 9-oxo-9-(pyridin-4-ylamino)nonanoate | 20-55 (not optimized) |

| aminopyrimidines | Methyl 9-oxo-9-(pyrimidin-2-ylamino)nonanoate | 32 |

| aminopyrimidines | Methyl 9-oxo-9-(pyrimidin-4-ylamino)nonanoate | 40 |

Amide bond formation is a key transformation for this compound, allowing it to be incorporated into larger molecular frameworks. mdpi.comnumberanalytics.com Research has demonstrated its use in synthesizing potential pharmaceutical agents. For instance, it was reacted with 2-phenylethan-1-amine to produce methyl 9-oxo-9-(phenethylamino)nonanoate, although the reported yield for this specific step was 20%. mdpi.com

The yields for these amidation reactions can be highly variable. The synthesis of aza-heterocyclic hybrids reported yields ranging from 20% to 55%, which were explicitly stated as "not optimized". mdpi.com This suggests significant room for improvement.

Optimizing amide bond formation is a critical aspect of synthetic chemistry. numberanalytics.com General strategies to enhance reaction outcomes include:

Coupling Reagents: While the aza-heterocycle synthesis proceeded via an acyl chloride, other standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) could be employed, often leading to higher yields and milder reaction conditions. mdpi.com

Reaction Conditions: A systematic screening of solvents (e.g., polar aprotic solvents like DMF or DMSO), reaction temperature, and reactant concentrations can significantly impact yield and minimize side product formation. numberanalytics.com

Base Selection: In reactions that produce acid byproducts, such as the acyl chloride method, the choice and stoichiometry of the base used for neutralization (e.g., DIPEA or an excess of the amine reactant) are crucial. mdpi.commdpi.com

Table 2: Examples of Amide Bond Formation with this compound

| Amine Reactant | Coupling Method/Reagents | Product | Yield (%) | Reference |

| 2-phenylethan-1-amine | Not specified, likely standard coupling | Methyl 9-oxo-9-(phenethylamino)nonanoate | 20 | mdpi.com |

| aminopyridines | Oxalyl chloride, then amine | Methyl 9-oxo-9-(pyridin-ylamino)nonanoates | 20-55 | mdpi.com |

Biological Activities and Molecular Mechanisms of 9 Methoxy 9 Oxononanoic Acid

Metabolic Process Modulation

9-Oxononanoic acid, a significant product of linoleic acid autoxidation, demonstrates notable effects on metabolic processes, particularly within the liver. nih.gov The compound is a key player in the regulation of lipid metabolism, influencing the synthesis of fatty acids and the activity of related enzymes.

Regulation of Hepatic Lipogenesis

Research has shown that 9-oxononanoic acid can significantly decrease the synthesis of lipids in the liver. nih.gov Studies in rat models have demonstrated a marked reduction in hepatic lipogenesis following oral administration of the compound. nih.govnih.gov This effect is central to its role in metabolic modulation.

Impact on Fatty Acid Synthesis Pathways

The administration of 9-oxononanoic acid leads to a substantial reduction in the de novo synthesis of fatty acids. nih.gov In one study, a strong reduction in fatty acid synthesis was observed 30 hours after administration. nih.gov This inhibition of fatty acid production is a key aspect of its biological activity.

Alteration of Acetyl-CoA Carboxylase Activity

A primary mechanism for the reduction in hepatic lipogenesis is the significant decrease in the activity of acetyl-CoA carboxylase (ACC). nih.gov ACC is a rate-limiting enzyme in fatty acid biosynthesis. ebi.ac.uk Studies have reported a 60% decrease in ACC activity in response to 9-oxononanoic acid. nih.govebi.ac.uk This inhibition is thought to be a result of accumulated long-chain acyl-CoA, which is known to be an inhibitor of ACC. nih.govebi.ac.uk

Influence on NADPH Levels and Related Metabolic Pathways

Interestingly, while a reduction in lipogenesis is often associated with decreased levels of NADPH, studies on 9-oxononanoic acid have shown a contrary effect. The ratio of NADPH/NADP was found to be elevated in test groups compared to controls. nih.govebi.ac.uk Concurrently, the activities of glucose 6-phosphate and isocitrate dehydrogenases, enzymes that produce NADPH, were observed to increase. nih.govebi.ac.uk This suggests that the reduction in lipogenesis is not due to a lack of NADPH. Instead, the compound appears to influence other related metabolic pathways, leading to an increase in long-chain acyl-CoA derivatives. nih.gov

| Parameter | Observation | Reference |

| Hepatic Lipogenesis | Significantly decreased | nih.gov |

| Acetyl-CoA Carboxylase Activity | Decreased by 60% | nih.govebi.ac.uk |

| Carnitine Palmitoyltransferase Activity | Increased by 35% | nih.govebi.ac.uk |

| Serum Triacylglycerols | Decreased | nih.govebi.ac.uk |

| NADPH/NADP Ratio | Increased | nih.govebi.ac.uk |

| Glucose 6-Phosphate Dehydrogenase Activity | Increased | nih.govebi.ac.uk |

| Isocitrate Dehydrogenase Activity | Increased | nih.govebi.ac.uk |

| Long-chain Acyl-CoA Levels | Increased | nih.govebi.ac.uk |

Enzymatic Activity Stimulation and Inhibition

Beyond its effects on lipid metabolism, 9-oxononanoic acid also modulates the activity of other key enzymes, particularly those involved in inflammatory and signaling pathways.

Phospholipase A2 (PLA2) Activation and Arachidonate (B1239269) Cascade Induction

9-Oxononanoic acid has been identified as a stimulator of phospholipase A2 (PLA2) activity. nih.govresearchgate.net PLA2 is a critical enzyme that initiates the arachidonate cascade, a key pathway for the production of eicosanoids, which are signaling molecules involved in inflammation. nih.gov The activation of PLA2 by 9-oxononanoic acid leads to an increased production of thromboxane (B8750289) B2 (TxB2), a stable metabolite of the potent platelet aggregator thromboxane A2. nih.gov This indicates that 9-oxononanoic acid can induce the arachidonate cascade and may play a role in processes such as thrombus formation. nih.govebi.ac.uk The addition of synthesized 9-oxononanoic acid to fresh human blood has been shown to increase PLA2 activity and TxB2 production in a dose-dependent manner. nih.gov

| Enzyme/Process | Effect of 9-Oxononanoic Acid | Reference |

| Phospholipase A2 (PLA2) Activity | Stimulated/Increased | nih.govresearchgate.net |

| Arachidonate Cascade | Induced | nih.gov |

| Thromboxane B2 (TxB2) Production | Increased | nih.gov |

Effects on Glucose 6-phosphate and Isocitrate Dehydrogenases

Research into the biochemical effects of 9-oxononanoic acid, a closely related compound, has shown that it can influence the activity of critical metabolic enzymes. Studies have observed that its administration leads to elevated activities of both glucose 6-phosphate dehydrogenase (G6PD) and isocitrate dehydrogenase. These enzymes are crucial components of cellular metabolism.

G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, a primary source of NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), which is essential for protecting cells from oxidative damage. nih.gov Isocitrate dehydrogenase is a key enzyme in the citric acid cycle, also contributing to the cellular pool of NADPH. science.gov The reported increase in the activities of these dehydrogenases suggests that 9-oxononanoic acid can modulate cellular metabolic pathways that are vital for antioxidant defense and biosynthesis.

Table 1: Observed Effects on Dehydrogenase Activity

| Enzyme | Observed Effect | Metabolic Pathway |

|---|---|---|

| Glucose 6-phosphate Dehydrogenase (G6PD) | Elevated activity | Pentose Phosphate Pathway |

| Isocitrate Dehydrogenase | Elevated activity | Citric Acid Cycle |

Cellular Signaling and Inflammatory Responses

The compound 9-oxononanoic acid, a product of lipid peroxidation, has been identified as a significant player in cellular signaling, particularly in pathways related to inflammation and hemostasis. nih.govresearchgate.net

Eicosanoid Production and Thromboxane B2 (TxB2) Induction

A primary mechanism through which 9-oxononanoic acid exerts its effects is by stimulating the activity of phospholipase A2 (PLA2). nih.govnih.gov PLA2 is the key enzyme that initiates the arachidonate cascade, a metabolic pathway that produces eicosanoids—a group of signaling molecules involved in inflammation. researchgate.net

Specifically, research has demonstrated that 9-oxononanoic acid, as a major product of peroxidized fatty acids, induces the production of thromboxane A2 (TxA2), a potent mediator of platelet aggregation and vasoconstriction. nih.govmedchemexpress.comcaymanchem.com In studies, this is measured by the levels of its stable metabolite, thromboxane B2 (TxB2). Exposure of human blood to 9-oxononanoic acid resulted in a significant, dose-dependent increase in PLA2 activity and subsequent TxB2 production. nih.govresearchgate.net

Potential Link to Thrombus Formation

The induction of TxA2 production by 9-oxononanoic acid directly links the compound to the process of thrombus formation. nih.gov Thromboxane A2 is a powerful agonist of platelet aggregation, a critical step in the formation of a blood clot (thrombus). nih.gov

Studies have shown that the addition of synthesized 9-oxononanoic acid to human blood not only resumed PLA2 activity and TxB2 production but also induced platelet aggregation in a dose-dependent manner. nih.govnih.gov These findings strongly indicate that 9-oxononanoic acid, as a lipid peroxidation product, can act as a primary inducer of these processes, potentially contributing to the development of diseases such as atherothrombosis. nih.govresearchgate.netnih.gov

Table 2: Research Findings on 9-Oxononanoic Acid and Inflammatory Response

| Parameter | Method | Result | Implication |

|---|---|---|---|

| Phospholipase A2 (PLA2) Activity | Addition of 9-ONA to human blood | Significant increase nih.govresearchgate.net | Initiation of the arachidonate cascade |

| Thromboxane B2 (TxB2) Production | Measurement in human blood after 9-ONA exposure | Significant increase nih.govresearchgate.net | Potent vasoconstriction and platelet aggregation |

| Platelet Aggregation | In-vitro assay with human blood | Induced in a dose-dependent manner nih.govnih.gov | Potential role in thrombus formation |

Endocrine System Interactions

Beyond its role in metabolic and inflammatory signaling, 9-Methoxy-9-oxononanoic acid has been investigated for its interactions with the endocrine system, particularly its estrogenic activity.

Estrogenic Activity and Estrogen Receptor Binding

Research has indicated that this compound possesses estrogenic activity, meaning it can mimic the effects of estrogen. This biological activity is predicated on its ability to interact with estrogen receptors (ERs). Studies have shown that the compound can influence these receptors, which are key mediators of hormonal signaling in the body. The binding of a compound to estrogen receptors, such as ERα, can trigger a cascade of cellular events normally initiated by the natural hormone estradiol. mdpi-res.comnih.gov While the precise binding affinity and subtype selectivity (ERα vs. ERβ) require further detailed investigation, the existing evidence points to a definitive interaction with the estrogen signaling pathway.

Implications for Endocrine Disruption and Reproductive Health

The ability of this compound to influence estrogen receptors places it in the category of potential endocrine-disrupting chemicals (EDCs). EDCs are substances that can interfere with the normal functioning of the endocrine system, potentially leading to adverse health effects. nih.govpanda.org

The compound's estrogenic effects have potential implications for reproductive health. By interacting with estrogen receptors, it could theoretically influence hormone-regulated processes. This has led to its exploration in the context of hormone replacement therapies, although its potential to disrupt normal hormonal balance is also a significant consideration for reproductive health.

Cell Biology and Anti-proliferative Effects

Research into the biological effects of this compound has often involved its use as a structural backbone in the synthesis of more complex molecules. Derivatives incorporating the azelayl moiety, which is structurally related to this compound, have been investigated for their potential as anti-cancer agents. mdpi.comresearchgate.net This structural choice is inspired by the endogenous cellular lipid 9-hydroxystearic acid (9-HSA), which exhibits antiproliferative activity against various cancer cells, including osteosarcoma, and is known to act as a histone deacetylase (HDAC) inhibitor. mdpi.com

Derivatives of this compound have demonstrated selective biological effects against the human osteosarcoma (U2OS) cell line. mdpi.comresearchgate.net In a study where nine new compounds were synthesized by binding pyridinyl, piperidinyl, benzimidazolyl, or benzotriazolyl groups to an azelayl moiety, three of the compounds exhibited cytotoxic effects specifically on U2OS cells, while showing no activity against a normal fibroblast cell line. mdpi.com This selective activity highlights their potential as targeted therapeutic agents.

The half-maximal inhibitory concentrations (IC₅₀) for the most active compounds against the U2OS cell line were determined after 48 hours of treatment. mdpi.com For comparison, conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin (B1662922) have IC₅₀ values of 1.67 µM and 0.5 µM, respectively, in the same cell line. mdpi.com

Table 1: IC₅₀ Values of Azelayl Derivatives in the U2OS Osteosarcoma Cell Line

This table displays the half-maximal inhibitory concentration (IC₅₀) values for select synthesized compounds against the U2OS cell line after 48 hours of treatment.

| Compound | Chemical Group | IC₅₀ (µM) on U2OS Cells |

|---|---|---|

| 5a | Aminopyrimidine Derivative | 15.4 |

| 6 | Dimethyl 9,9'-(pyrimidin-2-ylazanediyl)bis(9-oxononanoate) | 18.5 |

| 8a | Benzimidazole (B57391) Derivative | 20.3 |

The anti-proliferative effects of these compounds are linked to significant alterations at the cellular level. One of the active benzimidazole derivatives was observed to induce changes in the nuclear shape and size of U2OS cells. mdpi.comresearchgate.net Such morphological changes are often indicative of disruptions in fundamental cellular processes.

These effects are associated with alterations in the cell cycle, which are linked to the post-transcriptional modification of H2/H3 and H4 histones. mdpi.comresearchgate.net The mechanism is believed to be analogous to that of 9-HSA, which inhibits HDAC1, leading to an increase in the acetylation of histone H4 and the expression of protein p21, ultimately causing cell cycle arrest in the G0/G1 phase. unibo.it Molecular docking studies predict that the active azelayl derivatives have a propensity to interact with HDAC7, suggesting a potential mechanism for their selective action in osteosarcoma cells. mdpi.com

Activity against Osteosarcoma Cell Lines

Protein Modification and Adduct Formation

The related compound, 9-oxononanoic acid (9-ONA), a secondary product of lipid peroxidation, demonstrates the reactivity of this chemical structure in biological systems. researchgate.netnih.govmedchemexpress.com Its aldehyde group can participate in "lipation" reactions, modifying nucleophilic side chains of amino acids within proteins. researchgate.netacs.org

Lipation involves the covalent modification of proteins by lipids or their degradation products. 9-oxononanoic acid (9-ONA) is a reactive glycerol-bound oxidized fatty acid that can modify nucleophilic protein side chains. researchgate.netnih.gov This process can directly influence the functional properties of proteins. researchgate.net Studies on peanuts subjected to roasting have shown a decrease in the concentration of 9-ONA, which is attributed to its consumption through lipation reactions with proteins in the peanuts. researchgate.netacs.orgresearchgate.net

The primary target for lipation by 9-ONA is the nucleophilic ε-amino group of lysine (B10760008) residues in proteins. researchgate.netnih.gov The initial reaction involves the formation of a Schiff base. researchgate.netnih.gov In model experiments where Nα-acetyl-L-lysine was heated with 9-ONA, researchers identified the formation of this Schiff base adduct. researchgate.netacs.org

Further reactions can occur, leading to more complex structures. In the same model experiments, two isomeric pyridinium (B92312) derivatives were also tentatively identified via HPLC-ESI-MS/MS. researchgate.netacs.org These derivatives are named dicarboxyhexylcarboxyheptylpyridinium-acetyl lysine 1 and 2. researchgate.net This indicates that the initial lipation event can be followed by subsequent cyclization and condensation reactions.

The products of these lipation reactions can be quantified in complex biological samples. researchgate.netnih.gov A key product, Nε-carboxyoctyllysine (COL), which is the reduced form of the Schiff base adduct between 9-ONA and lysine, has been measured in roasted peanuts using High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS). researchgate.netnih.govacs.org

For quantification, the peanut samples are first treated with sodium borohydride (B1222165) to reduce the Schiff base to the more stable COL, followed by acid hydrolysis to break down the proteins into individual amino acids. researchgate.netnih.gov Research has shown that as roasting time increases, the amount of quantifiable COL decreases significantly. researchgate.netnih.govacs.org This reduction suggests that the initial adducts may be converted into other, more complex products, such as the pyridinium derivatives, or participate in further cross-linking reactions. researchgate.net

Table 2: Quantification of Lipation Product in Roasted Peanuts

This table shows the change in the concentration of Nε-carboxyoctyllysine (COL), a lipation product, in peanuts with increased roasting time at 170°C.

| Roasting Time (minutes) | Nε-carboxyoctyllysine (COL) Concentration (μmol/kg protein) |

|---|---|

| 10 | 139.8 |

| 40 | 22.5 |

Metabolic Origins and Biotransformation Pathways of 9 Methoxy 9 Oxononanoic Acid

Endogenous Formation as a Metabolite

The presence of 9-methoxy-9-oxononanoic acid in biological systems can be attributed to its formation as a metabolite through several key pathways.

Research has identified this compound as a significant metabolite of zearalenone (B1683625), a mycotoxin produced by fungi of the Fusarium genus. nih.gov The primary site for this biotransformation is the liver. Upon ingestion, zearalenone is absorbed and undergoes extensive metabolism, being converted into various metabolites including α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), which can be further conjugated to facilitate elimination. nih.gov The formation of this compound represents one of the metabolic fates of zearalenone within hepatic systems.

A primary route for the endogenous formation of this compound's precursor, 9-oxononanoic acid, is through the lipid peroxidation of polyunsaturated fatty acids (PUFAs). nih.govmedchemexpress.com PUFAs, particularly linoleic acid, are susceptible to attack by reactive oxygen species (ROS), initiating a cascade of reactions that generates various breakdown products. nih.govresearchgate.net Methyl 9-oxononanoate, a synonym for this compound, has been identified during the ozonolysis of lipids, a process used to study oxidative stress.

Linoleic acid is a major target of ROS in cellular membranes. nih.gov The peroxidation process typically begins with the abstraction of a hydrogen atom, leading to the formation of unstable lipid hydroperoxides, namely 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE). researchgate.net The subsequent decomposition of these hydroperoxides, particularly 9-HPODE, results in the formation of a variety of aldehydic products. nih.govresearchgate.net 9-oxononanoic acid is considered a major and relatively stable product of this decomposition pathway. nih.govresearchgate.net

Table 1: Selected Products from the Peroxidation of Linoleic Acid

| Precursor | Key Intermediate | Resulting Products | Reference |

|---|---|---|---|

| Linoleic Acid | 9-hydroperoxy-octadecadienoic acid (9-HPODE) | 9-Oxononanoic acid, Hexanal | nih.govresearchgate.net |

Under conditions of oxidative stress, there is a notable increase in lipid peroxidation, leading to the accumulation of its byproducts in biological samples. nih.gov Studies involving the exposure of fresh human blood to the atmosphere at 37°C demonstrated a significant accumulation of 9-oxononanoic acid. nih.gov This increase occurred in parallel with a rise in other established markers of lipid peroxidation and oxidative stress. nih.govmedchemexpress.com These findings indicate that the level of 9-oxononanoic acid can serve as an indicator of oxidative damage to lipids. nih.gov

Derivation from Lipid Peroxidation of Fatty Acids

Products of Oxidized Linoleic Acid

Enzyme-Mediated Conversions in Biological Systems

Specific enzymatic pathways have been identified that can convert fatty acids into 9-oxononanoic acid, the direct precursor to this compound.

A well-defined biotechnological pathway for the synthesis of 9-oxononanoic acid involves a cascade reaction catalyzed by two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). ebi.ac.ukacs.org

Lipoxygenases (LOX): These enzymes catalyze the regio- and stereoselective insertion of molecular oxygen into polyunsaturated fatty acids. mdpi.com Specifically, 9S-lipoxygenase acts on linoleic acid to produce the intermediate 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). ebi.ac.uk

Hydroperoxide Lyases (HPL): This class of enzymes cleaves the hydroperoxy fatty acids generated by lipoxygenases. researchgate.net In this pathway, 9/13-hydroperoxide lyase catalyzes the cleavage of the 9S-HPODE intermediate, yielding 9-oxononanoic acid and other volatile compounds. researchgate.netebi.ac.uk

This multi-enzyme, one-pot process has been shown to be highly efficient, converting linoleic acid into 9-oxononanoic acid with yields as high as 73%. ebi.ac.uk

Table 2: Key Enzymes in the Biotransformation of Linoleic Acid to 9-Oxononanoic Acid

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| 9S-Lipoxygenase (LOX) | Linoleic Acid | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | ebi.ac.uk |

Enantioselectivity of Hydroperoxide Lyases

The formation of 9-oxononanoic acid, the direct precursor to this compound, is a product of the lipoxygenase (LOX) pathway. This pathway involves the sequential action of two key enzymes on polyunsaturated fatty acids like linoleic acid. mdpi.com First, a lipoxygenase introduces an oxygen molecule to form a hydroperoxide intermediate. Specifically, 9S-lipoxygenase (St-LOX1) from Solanum tuberosum (potato) catalyzes the insertion of oxygen into linoleic acid to produce 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). ebi.ac.ukresearchgate.netebi.ac.uk

The subsequent and crucial step is the cleavage of this hydroperoxide intermediate by a hydroperoxide lyase (HPL). ebi.ac.ukresearchgate.netebi.ac.uk Research into this enzymatic cascade has demonstrated a significant degree of stereospecificity. The 9/13-hydroperoxide lyase from Cucumis melo (melon), designated Cm-9/13HPL, is responsible for cleaving the 9S-HPODE intermediate to yield 9-oxononanoic acid. ebi.ac.ukresearchgate.netebi.ac.uk Studies have investigated the enantioselectivity of this HPL and found that it exhibits a strong preference for the 9S-HPODE enantiomer over the 9R-HPODE form. ebi.ac.ukresearchgate.netebi.ac.uk This S-selectivity is a critical factor in the efficiency and specificity of the biotechnological pathway for producing 9-oxononanoic acid. europa.eu

This principle of enantioselectivity is not unique to this specific pathway. For instance, hydroperoxide lyases in mushrooms have also been shown to be highly stereospecific, selectively cleaving the 10-(S)-hydroperoxide isomer of linoleic acid. capes.gov.br The stereospecific cleavage of fatty acid hydroperoxides is a general characteristic of these enzymes. The enzymatic cascade demonstrates how stereochemical control is exerted to produce specific metabolic products.

Table 1: Enzymatic Cascade for 9-Oxononanoic Acid Formation and HPL Enantioselectivity

| Step | Enzyme | Substrate | Intermediate/Product | Key Finding | Source(s) |

|---|---|---|---|---|---|

| 1 | 9S-Lipoxygenase (St-LOX1) | Linoleic Acid | 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) | Regio- and stereospecific oxygenation of the fatty acid. | ebi.ac.ukresearchgate.netebi.ac.uk |

| 2 | 9/13-Hydroperoxide Lyase (Cm-9/13HPL) | 9S-HPODE | 9-Oxononanoic Acid | The enzyme exhibits a strong preference for the S-enantiomer (9S-HPODE) over the R-enantiomer. | ebi.ac.ukresearchgate.netebi.ac.ukeuropa.eu |

Metabolic Fate and Downstream Products

Once formed, 9-oxononanoic acid (9-ONA) is a reactive molecule that can interact with various biological components, leading to the formation of downstream products. Its metabolic fate is of particular interest in the context of food science and biochemistry, where lipid peroxidation products modify proteins.

Interaction with Amino Acids and Protein Components

Research has shown that 9-oxononanoic acid readily interacts with the nucleophilic side chains of protein-bound amino acids. This process, termed "lipation," is particularly evident during the thermal processing of foods rich in unsaturated fatty acids and proteins, such as peanuts.

During the roasting of peanuts, the concentration of 9-ONA decreases over time, which is attributed to its reaction with amino acid residues. capes.gov.bruliege.be The primary target for this interaction is the lysine (B10760008) residue. The aldehyde group of 9-ONA reacts with the ε-amino group of lysine to form a Schiff base adduct. capes.gov.bruliege.be In model experiments heating Nα-acetyl-l-lysine with 9-ONA, the formation of this Schiff base was confirmed. capes.gov.bruliege.be Further reactions can lead to the formation of more complex structures, such as isomeric pyridinium (B92312) derivatives. capes.gov.bruliege.be

Table 2: Impact of Roasting on 9-Oxononanoic Acid and Lysine Adducts in Peanuts

| Roasting Time (minutes) | 9-Oxononanoic Acid (μmol/kg protein) | Nε-carboxyoctyllysine (COL) (μmol/kg protein) | Source(s) |

|---|---|---|---|

| 0 (Unheated) | 1010 | 139.8 | capes.gov.bruliege.be |

| 40 | 722 | 22.5 | capes.gov.bruliege.be |

Formation of Neo-lipoproteins

The covalent modification of proteins by lipid-derived molecules like 9-oxononanoic acid results in the formation of "neo-lipoproteins". These are hybrid molecules where the lipid component is permanently attached to the protein backbone.

The significant decrease in Nε-carboxyoctyllysine (COL), a marker for the lysine-aldehyde adduct, during prolonged roasting of peanuts provides strong evidence for this process. capes.gov.bruliege.be The initial lipation reaction forms the adduct, but further reactions can occur, leading to the formation of these stable neo-lipoproteins. capes.gov.bruliege.be This process represents a significant pathway for the loss of available lysine in food products and the structural and functional modification of proteins. uliege.be The formation of neo-lipoproteins via the reaction of glycerol-bound oxidized fatty acids (like 9-ONA) with protein-bound amino acids is a key aspect of the metabolic fate of this compound. capes.gov.bruliege.be

Advanced Research Applications of 9 Methoxy 9 Oxononanoic Acid and Its Derivatives

Development of Analytical Assays and Detection Methods

The compound 9-Methoxy-9-oxononanoic acid, also known as methyl hydrogen azelate, serves as a critical component in the advancement of analytical chemistry, particularly in the monitoring of food and feed safety. Its well-defined chemical structure and properties make it an ideal reference standard for the development and validation of sophisticated detection methodologies.

Mycotoxin Detection in Agri-Food Industries

A significant application of this compound is in the detection of mycotoxins, which are toxic compounds produced by certain types of fungi. Specifically, it is a major metabolite of zearalenone (B1683625) (ZEN), a mycotoxin produced by Fusarium species that frequently contaminates grains like corn, wheat, and barley. creative-diagnostics.com Zearalenone and its metabolites are classified as endocrine disruptors due to their structural similarity to natural estrogens, allowing them to bind to estrogen receptors and potentially cause hormonal imbalances. creative-diagnostics.comrupahealth.comdsm-firmenich.com

The presence of this compound and related compounds in a sample serves as a biomarker, confirming the metabolic breakdown of the parent mycotoxin, zearalenone. Therefore, highly pure analytical standards of these metabolites are essential for creating accurate and reliable assays, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). vscht.cznih.govresearchgate.net These methods allow researchers and food safety regulators to quantify the extent of zearalenone contamination in agricultural products, ensuring the safety of the food supply chain. mdpi.com The use of these standards enables the establishment of precise detection limits and ensures that analytical results are dependable and reproducible. vscht.cz

Precursor for Advanced Materials and Biopolymers

In the field of polymer chemistry, derivatives of this compound, particularly its parent dicarboxylic acid, azelaic acid, are valued as bio-based building blocks for creating high-performance materials. cargill.comemeryoleo.comazelaic.com The bifunctional nature of these C9 molecules, featuring a carboxylic acid group and another reactive group (ester or ketone), allows them to be incorporated into long polymer chains.

Synthesis of High-Performance Polymeric Systems

Azelaic acid, from which this compound is derived, is a key monomer in the synthesis of advanced polymers such as polyamides, polyesters, and polyurethane resins. cargill.comresearchgate.netrsc.org Polyamides synthesized using azelaic acid, such as PA 6,9, exhibit desirable properties including flexibility, low moisture absorption, and excellent mechanical strength. cargill.comresearchgate.net These characteristics make them suitable for demanding applications in electronics, textiles, and automotive components. cargill.com

The incorporation of azelaic acid can improve key polymer characteristics, such as lowering the melting point for easier processing, enhancing hydrolytic stability, and improving low-temperature impact strength without compromising high-temperature performance. cargill.comemeryoleo.comemeryoleo.com Copolyesters made with azelaic acid are being developed as environmentally friendly plasticizers, offering a safer alternative to traditional phthalate-based plasticizers. researchgate.netrsc.org

Utilization of Renewable Resources in Polymer Chemistry

A significant advantage of using azelaic acid and its derivatives is their origin from renewable resources. cargill.comemeryoleo.com 9-Oxononanoic acid, a direct precursor, can be produced sustainably through the biotechnological conversion of linoleic acid, a fatty acid abundant in vegetable oils. researchgate.netsciepublish.com This process often employs a multi-enzyme cascade, which represents a greener alternative to traditional chemical synthesis methods. researchgate.netsciepublish.com

Research has focused on optimizing this bio-based production. One established pathway involves a two-step enzymatic process using 9S-lipoxygenase and 9/13-hydroperoxide lyase to convert linoleic acid into 9-oxononanoic acid with high yield and selectivity. researchgate.net This approach not only utilizes a renewable feedstock but also aligns with the principles of green chemistry, making these monomers attractive for producing the next generation of sustainable biopolymers. researchgate.netnih.gov

Table 1: Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

Step Enzyme Source Organism Reaction Product 1 9S-Lipoxygenase (St-LOX1) Solanum tuberosum (Potato) Catalyzes the insertion of oxygen into linoleic acid. 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) 2 9/13-Hydroperoxide Lyase (Cm-9/13HPL) Cucumis melo (Melon) Cleaves the intermediate 9S-HPODE. 9-Oxononanoic acid

Biomedical and Therapeutic Research

The structural characteristics of this compound and its related derivatives have made them subjects of interest in biomedical and therapeutic research. Their bifunctional nature allows for their use as linkers or building blocks in the synthesis of novel hybrid molecules with potential therapeutic activity.

Research has shown that azelaic acid derivatives can be used to synthesize novel compounds targeting enzymes like histone deacetylases (HDACs), which are implicated in cancer. acs.orgmdpi.com For example, this compound has been used as a starting material in the synthesis of hybrid molecules designed to inhibit both HDACs and other cancer-related pathways. Other research has focused on creating novel HDAC inhibitors by forming an amide bond between this compound and other chemical moieties, which have then been tested for their anticancer effects. acs.org

Exploration in Hormone-Related Treatment Strategies

The connection between this compound and the mycotoxin zearalenone has prompted investigations into its biological and estrogenic activity. Zearalenone is a potent mycoestrogen that mimics the effects of natural estrogen, leading to the disruption of the endocrine system. creative-diagnostics.comrupahealth.comfrontiersin.org As a significant metabolite of zearalenone, this compound is studied for its potential to interact with estrogen receptors and influence hormone-mediated pathways. This research is crucial for understanding the full toxicological profile of zearalenone contamination and for exploring the potential roles of its metabolites in hormone-related health conditions and therapies. rupahealth.com The ability of these compounds to influence estrogen receptors suggests they could be investigated for a role in strategies targeting hormonal imbalances.

Table of Compounds Mentioned

Design and Synthesis of Histone Deacetylase Inhibitors (HDACi)

This compound, also known as monomethyl azelate, serves as a crucial building block in the design and synthesis of novel Histone Deacetylase inhibitors (HDACi). Its nine-carbon aliphatic chain functions effectively as a linker component in the classical pharmacophore model for HDAC inhibitors. This model typically consists of three key parts: a "cap" group that interacts with residues at the entrance of the enzyme's active site, a hydrophobic linker that occupies the tunnel of the active site, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion at the base of the active site. d-nb.infonih.gov

The synthesis of these inhibitors often involves using this compound as an intermediate. For instance, it can be converted to its acyl chloride, methyl 9-chloro-9-oxononanoate, which then reacts with various amine-containing cap groups to form an amide bond. copernicus.org Alternatively, it can be coupled directly with amines using carbodiimide-based methodologies to create the desired inhibitor structure. d-nb.info The structural flexibility of the azelaic acid moiety allows for its incorporation into a variety of inhibitor designs, including hybrids that target multiple pathways, such as both HDAC and Hsp90.

Selective HDAC Inhibition and Cancer Cell Targeting

The development of isoform-selective HDAC inhibitors is a major goal in cancer therapy to maximize efficacy while minimizing the side effects associated with broad-spectrum pan-inhibitors. nih.govgithub.io Derivatives synthesized using this compound as a linker have shown promise in achieving this selectivity. By modifying the cap group attached to the azelaic acid-derived linker, researchers can tune the inhibitor's affinity for different HDAC isoforms. d-nb.infoau.dk

Research has demonstrated that bifunctional inhibitors incorporating the this compound linker can preferentially inhibit certain HDAC isoforms. For example, in a series of dual LSD1/HDAC inhibitors, compounds with this linker showed potent and preferential inhibition of HDAC6. d-nb.info The combined inhibition of both LSD1 and HDACs has been shown to be more effective than targeting a single enzyme in human colorectal cancer (HCT-116) cells. d-nb.info Similarly, in studies targeting acute myeloid leukemia (AML), derivatives of santacruzamate A were designed using this compound, leading to the identification of compounds with high selectivity for Class I HDACs, particularly HDAC3. au.dk These selective inhibitors can induce cell cycle arrest and apoptosis in cancer cells, highlighting their therapeutic potential. d-nb.infoau.dk

Structure-Activity Relationship Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of HDAC inhibitors. These studies systematically modify the inhibitor's structure to understand how changes to the cap, linker, and zinc-binding group affect potency and selectivity. The linker, for which this compound is a precursor, plays a critical role in this context.

SAR studies on dual LSD1/HDAC inhibitors revealed that the type and length of the linker significantly impact HDAC6 inhibitory activity. d-nb.info While methylene (B1212753) chain linkers derived from precursors like this compound conferred significant HDAC6 inhibition, the introduction of other linker types, such as benzenesulfonyl acrylamide, led to even more potent effects. d-nb.info The data below illustrates the IC50 values for various compounds with different linkers against several HDAC isoforms.

| Compound | Linker Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) |

|---|---|---|---|---|---|

| Compound 2 | Benzenesulfonyl acrylamide | >1000 | >1000 | 11 | >1000 |

| Compound 3 | Benzenesulfonyl acrylamide | 204 | 221 | 9 | >1000 |

| Compound 4 | Methylene chain | 210 | 225 | 27 | >1000 |

| Compound 5 | Methylene chain | 201 | 217 | 9 | >1000 |

| Compound 6 | Methylene chain | 209 | 215 | 17 | >1000 |

Data sourced from studies on dual LSD1/HDAC inhibitors, highlighting the influence of the linker structure on isoform selectivity. Compounds with methylene chain linkers are structurally related to this compound. d-nb.info

In other research, SAR studies on hydrazide-based inhibitors found that modifying the cap and linker groups could improve both inhibitory activity and selectivity, with N-propyl acetyl hydrazine (B178648) designs showing promise. au.dk These systematic explorations are essential for refining lead compounds into viable drug candidates for clinical development.

Environmental Atmospheric Chemistry Research

This compound, as a monoester of a dicarboxylic acid, is relevant to environmental atmospheric chemistry, particularly in the context of organic aerosols. Dicarboxylic acids and their derivatives are known components of atmospheric aerosols and are largely formed through secondary oxidation pathways. copernicus.org

Studies on Heterogeneous Processing of Organic Aerosols

This compound (referred to as azelaic acid monomethyl ester or AAME) has been identified as a product in studies of the heterogeneous processing of organic aerosols. copernicus.org Specifically, it is formed during the ozonolysis of methyl oleate (B1233923), which is often used as a model compound for unsaturated organic aerosols. copernicus.orgresearchgate.net

The formation occurs through the isomerization of Criegee intermediates (CIs), which are highly reactive species produced when ozone reacts with the double bond in a molecule like methyl oleate. copernicus.org This heterogeneous reaction on the surface of an aerosol particle transforms the initial organic molecule, leading to more highly oxygenated products. The identification of this compound in these experiments provides insight into the complex chemical transformations that organic aerosols undergo in the atmosphere. copernicus.orgresearchgate.net

| Precursor Compound | Oxidant | Reaction Type | Key Products |

|---|---|---|---|

| Oleic Acid / Methyl Oleate | Ozone (O₃) | Heterogeneous Ozonolysis | Azelaic acid, Nonanoic acid, 9-Oxononanoic acid, this compound |

This table summarizes the key reactants and products in the heterogeneous ozonolysis of a model organic aerosol compound. copernicus.orgresearchgate.net

Contributions to Cloud Condensation Nuclei (CCN) Activity

The chemical processing of organic aerosols has significant implications for their ability to act as cloud condensation nuclei (CCN), which is fundamental to cloud formation and climate. researchgate.net Dicarboxylic acids are recognized for their role in enhancing the hygroscopic properties of aerosols, making them more effective as CCN. copernicus.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 9-methoxy-9-oxononanoic acid in laboratory settings?

- Methodological Answer : A two-step catalytic approach using bifunctional alumina catalysts (e.g., AlO) enables selective mono-methyl esterification of dicarboxylic acids. For this compound, reacting the precursor acid with methanol under controlled conditions yields a 73% product, confirmed by H and C NMR for structural validation . Alternatively, enzymatic cascades involving lipoxygenase and hydroperoxide lyase can oxidize linoleic acid derivatives, though this method is more suited to 9-oxononanoic acid synthesis .

Q. How should researchers handle solubility challenges during experimental preparation?

- Methodological Answer : The compound is slightly soluble in chloroform and methanol. For stock solutions, dissolve in an inert gas-purged solvent (e.g., methanol) to prevent oxidation. Centrifugation or gentle heating (≤40°C) may enhance dissolution. Avoid aqueous buffers due to undefined solubility parameters .

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

- Methodological Answer : Use HPLC with UV detection (210–260 nm) for purity analysis. NMR spectroscopy (H, C) confirms the methyl ester and carbonyl groups, with characteristic peaks at δ 3.66 (s, OCH) and δ 174.3 (C=O), respectively. Mass spectrometry (ESI-MS) provides molecular weight verification (MW = 202.25 g/mol) .

Q. What are the storage conditions to ensure long-term stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability exceeds four years under these conditions. Avoid exposure to oxidizing agents, which may degrade the compound into carbon oxides .

Advanced Research Questions

Q. How can researchers optimize reaction yields in enantioselective synthesis?

- Methodological Answer : Enzyme cascades (e.g., 9S-lipoxygenase + 9/13-hydroperoxide lyase) offer stereochemical control. For this compound, sequential enzyme addition (rather than simultaneous) improves selectivity by minimizing side reactions (e.g., green leaf volatile formation). Adjust pH (6.5–7.5) and temperature (25–30°C) to enhance enzyme activity .

Q. What experimental strategies mitigate decomposition during kinetic studies?

- Methodological Answer : Monitor thermal stability using differential scanning calorimetry (DSC). Decomposition thresholds are undefined, but maintaining temperatures ≤40°C during reactions and using stabilizers (e.g., BHT at 0.01% w/v) prevents radical-mediated degradation .

Q. How can in vivo tracking of this compound metabolites be achieved?

- Methodological Answer : Radiolabeled C tracing (e.g., via oral administration in model organisms) coupled with GC-MS identifies metabolites like 9-oxononanoic acid in hepatic mitochondria. Lipid extraction via silica gel chromatography isolates target compounds from biological matrices .

Q. What mechanisms explain its modulation of phospholipase A2 (PLA2) activity?

- Methodological Answer : In vitro assays with isolated human plasma show that 9-oxononanoic acid (a structural analog) enhances PLA2 activity via substrate mobilization. Pre-incubate plasma with 10–100 µM compound and quantify thromboxane B2 (TXB2) via ELISA to correlate PLA2 activation .

Q. How do researchers address discrepancies in reported biological effects (e.g., β-oxidation vs. lipid synthesis)?

- Methodological Answer : Use tissue-specific models (e.g., rat hepatocytes) to isolate pathways. Measure carnitine palmitoyltransferase (CPT) activity (spectrophotometric assay at 412 nm) for β-oxidation and C-acetate incorporation for de novo fatty acid synthesis. Dose-response studies (1–50 µM) clarify dual regulatory roles .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.